molecular formula C24H38O4 B13668046 17-(Benzyloxy)-17-oxoheptadecanoic acid

17-(Benzyloxy)-17-oxoheptadecanoic acid

Cat. No.: B13668046
M. Wt: 390.6 g/mol
InChI Key: FDLXQJNZBGKNHH-UHFFFAOYSA-N
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Description

17-(Benzyloxy)-17-oxoheptadecanoic acid is a synthetic organic compound characterized by a benzyloxy group attached to a heptadecanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-(Benzyloxy)-17-oxoheptadecanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with heptadecanoic acid.

    Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a suitable benzylating agent reacts with the heptadecanoic acid derivative.

    Oxidation: The final step involves the oxidation of the intermediate to form the 17-oxo group.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can convert the 17-oxo group to a hydroxyl group, forming 17-(benzyloxy)-17-hydroxyheptadecanoic acid.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: 17-(Benzyloxy)-17-hydroxyheptadecanoic acid.

    Substitution: Various substituted heptadecanoic acid derivatives.

Chemistry:

    Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can be used in catalytic reactions to introduce benzyloxy groups into other compounds.

Biology:

    Biochemical Studies: The compound is used in studies to understand the biochemical pathways involving benzyloxy and oxo groups.

Medicine:

    Drug Development:

Industry:

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 17-(Benzyloxy)-17-oxoheptadecanoic acid involves its interaction with molecular targets through its benzyloxy and oxo groups. These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

    17-(Methoxy)-17-oxoheptadecanoic acid: Similar structure but with a methoxy group instead of a benzyloxy group.

    17-(Ethoxy)-17-oxoheptadecanoic acid: Contains an ethoxy group instead of a benzyloxy group.

Uniqueness:

    Structural Features: The presence of the benzyloxy group provides unique reactivity and interaction profiles compared to other similar compounds.

    Applications: Its unique structure makes it suitable for specific applications in chemistry, biology, and medicine that other similar compounds may not be able to achieve.

Properties

Molecular Formula

C24H38O4

Molecular Weight

390.6 g/mol

IUPAC Name

17-oxo-17-phenylmethoxyheptadecanoic acid

InChI

InChI=1S/C24H38O4/c25-23(26)19-15-10-8-6-4-2-1-3-5-7-9-11-16-20-24(27)28-21-22-17-13-12-14-18-22/h12-14,17-18H,1-11,15-16,19-21H2,(H,25,26)

InChI Key

FDLXQJNZBGKNHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCCCCCCCCCCCCCC(=O)O

Origin of Product

United States

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